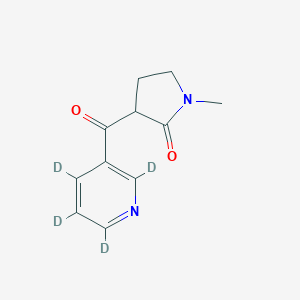

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i2D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVLPUZALILIEN-IKMBEDGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCN(C2=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Significance of Deuterated Compounds in Contemporary Chemical and Biochemical Research

Theoretical Underpinnings of Isotopic Labeling in Molecular Science

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing specific atoms of a molecule with their heavier, stable isotopes, researchers can follow their fate and gain insights into complex processes.

Stable isotope tracing is a powerful methodology for measuring intracellular metabolic pathway utilization. The core principle involves introducing a nutrient labeled with a stable isotope (like deuterium (B1214612), ¹³C, or ¹⁵N) into a biological system. As the organism metabolizes this labeled nutrient, the isotope is incorporated into various downstream metabolites.

These labeled molecules can then be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Mass spectrometry, for instance, can distinguish between the isotopically labeled compound and its unlabeled counterpart due to the difference in their molecular weights. vcu.edu This allows researchers to trace the path of the labeled atoms, providing a dynamic picture of metabolic fluxes and pathway activities. nih.govmdpi.com Stable isotope tracers have been instrumental in advancing our understanding of human metabolism in both health and disease states. nih.gov

The substitution of hydrogen with deuterium can significantly alter a molecule's physicochemical properties, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction. oup.com

This principle has profound implications for pharmaceutical research. By selectively deuterating a drug molecule at sites of metabolic vulnerability, it is possible to slow down its breakdown by metabolic enzymes, such as cytochrome P450s. researchgate.net This can lead to an increased half-life, enhanced bioavailability, and potentially a reduction in the formation of toxic metabolites. oup.commdpi.com

Beyond the kinetic isotope effect, deuteration is also a critical tool in NMR spectroscopy. Deuterated solvents are routinely used to avoid overwhelming the spectrum with solvent signals, allowing for clearer observation of the analyte's proton signals. nih.gov

Academic Context of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 as a Research Probe

The specific compound this compound serves as a pertinent example of the application of deuterium labeling in a specialized area of research. Its significance is best understood by examining the role of nicotinoylpyrrolidone derivatives and the precise rationale for its deuteration.

Historical and Current Perspectives on Nicotinoylpyrrolidone Derivatives in Scientific Inquiry

Nicotinoylpyrrolidone derivatives are primarily recognized in the scientific literature for their role as intermediates in the chemical synthesis of nicotine (B1678760) and its analogs. mdpi.com For instance, (R,S)-1-Methyl-3-nicotinoylpyrrolidone is a precursor that can be reduced to form racemic nicotine. mdpi.com This synthetic route is of considerable interest for producing nicotine for research purposes and for the development of nicotine replacement therapies.

Beyond their role as synthetic precursors, derivatives of nicotinic acid (the "nicotinoyl" portion of the molecule) have been investigated for a range of potential pharmacological activities, including anti-inflammatory properties. researchgate.net The study of these derivatives contributes to the broader understanding of nicotinic systems and their physiological effects.

Rationale for Deuteration at Specific Sites (d4) within the (R,S)-1-Methyl-3-nicotinoylpyrrolidone Structure for Academic Investigation

The designation "-d4" in this compound indicates that four hydrogen atoms in the molecule have been replaced with deuterium. In this specific case, the deuteration occurs on the pyridine (B92270) ring of the nicotinoyl group.

The primary and most critical application of this compound is as an internal standard for quantitative analysis using mass spectrometry. nih.gov In studies involving the quantification of the non-deuterated (protium) form of the compound, a known amount of the deuterated analog is added to the sample.

Because the deuterated and non-deuterated forms are chemically identical, they exhibit the same behavior during sample preparation, extraction, and chromatographic separation. oup.com However, they are readily distinguishable by the mass spectrometer due to their mass difference. vcu.edu This allows the deuterated compound to serve as a reliable internal reference to correct for any sample loss or variability in instrument response, thereby ensuring highly accurate and precise quantification of the target analyte. nih.gov This technique, known as isotope dilution mass spectrometry, is the gold standard for quantitative analysis in many fields, including the study of nicotine and its metabolites in biological fluids.

Advanced Synthetic Methodologies and Isotopic Purity Assessment for R,s 1 Methyl 3 Nicotinoylpyrrolidone D4

Strategies for Site-Specific Deuteration of Complex Organic Molecules

The introduction of deuterium (B1214612) at specific atomic positions within a complex molecule is a significant synthetic challenge. Methodologies have been developed that allow for high regioselectivity, either by direct hydrogen-deuterium exchange on the target molecule or by constructing the molecule from pre-labeled precursors.

Achieving site-specific deuteration on heterocyclic systems like pyridine (B92270) is an area of active research. Various techniques have been developed to control the position of deuterium incorporation, which is crucial for modulating the properties of the final compound.

One common strategy involves base-mediated hydrogen-deuterium exchange. For instance, treating a pyridine derivative with a base such as potassium tert-butoxide (KOtBu) in a deuterated solvent like DMSO-d₆ can lead to high levels of deuterium incorporation at the distal positions (3, 4, and 5) of the pyridine ring. rsc.org Another powerful method involves the temporary modification of the pyridine ring to direct deuteration. Pyridines can be converted into pyridyl phosphonium (B103445) salts, which can block certain positions and increase the acidity at others, thereby guiding the deuterium incorporation to a specific site, such as the para-position. rsc.orgbohrium.com Transition metal catalysis also offers a route to regioselective deuteration. rsc.org These methods provide a toolkit for chemists to selectively introduce deuterium into aromatic heterocyclic rings.

Table 1: Comparison of Regioselective Deuteration Techniques for Pyridine Scaffolds

| Technique | Reagents/Catalyst | Deuterium Source | Typical Position of Deuteration | Reference |

| Base-Mediated H/D Exchange | KOtBu | DMSO-d₆ | Distal positions (3, 4, 5) | rsc.org |

| Phosphonium Salt Strategy | Ph₃P, Tf₂O; then Base | D₂O / CD₃OD | Para (4)-position | bohrium.com |

| Transition Metal Catalysis | Metal Catalyst (e.g., Rh, Ir) | D₂ gas / D₂O | Ortho-position | rsc.org |

A highly effective and common strategy for producing complex deuterated molecules is to build them from smaller, isotopically labeled starting materials. For (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4, where the deuterium atoms are located on the nicotinoyl (pyridine) ring, the key precursor is nicotinic acid-d4. lgcstandards.comsigmaaldrich.com This approach ensures that the deuterium is incorporated exactly where intended and with a high degree of enrichment from the outset.

The synthesis of the final compound involves a coupling reaction between a derivative of nicotinic acid-d4 and the non-deuterated (R,S)-1-Methyl-2-pyrrolidone scaffold. google.com This method is advantageous as it avoids exposing the final complex molecule to potentially harsh deuteration conditions that could lead to side reactions or scrambling of the isotopic label. While methods exist for the synthesis of deuterated pyrrolidone derivatives, they are not necessary for the synthesis of this specific isotopologue. rsc.orgmdpi.com The precursor-based methodology provides a clear and controlled pathway to the target molecule. berkeley.edu

Table 2: Key Precursors for the Synthesis of this compound

| Component Scaffold | Precursor Molecule | Isotopic Labeling | Role in Synthesis |

| Nicotinoyl Moiety | Nicotinic acid-d4 (or activated derivative) | Deuterated (d4) | Provides the deuterated pyridine ring |

| Pyrrolidone Moiety | (R,S)-1-Methyl-2-pyrrolidone | Unlabeled | Forms the pyrrolidone ring structure |

Methodologies for Isotopic Enrichment and Positional Verification

Following the synthesis of a deuterated compound, it is imperative to confirm both the location of the deuterium atoms and the isotopic purity of the bulk material. A combination of spectroscopic and spectrometric techniques is employed for this comprehensive analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise location of deuterium atoms within a molecule. rsc.org Specifically, Deuterium (²H) NMR is used to directly observe the deuterium nuclei. wikipedia.org A deuterated compound will exhibit a strong signal in the ²H NMR spectrum at a chemical shift corresponding to its position, thereby verifying the effectiveness and regioselectivity of the deuteration process. wikipedia.orghuji.ac.il While the chemical shift range in ²H NMR is similar to that of Proton (¹H) NMR, the resolution is often lower. wikipedia.org

In addition to ²H NMR, ¹H NMR spectroscopy is used to observe the disappearance of signals at the sites of deuteration. The absence of a proton signal at an expected position is strong evidence of successful deuterium substitution. Tandem mass spectrometry (MS/MS) can also offer clues to the label's position by analyzing fragmentation patterns, where the mass of fragments can indicate which parts of the molecule contain deuterium. nih.govresearchgate.net

Isotopic purity is a measure of the percentage of molecules in a sample that have been successfully labeled with the desired number of deuterium atoms. bvsalud.org Mass spectrometry (MS) is the primary tool for this analysis, as it can distinguish between molecules based on their mass-to-charge ratio. nih.gov Molecules with different numbers of deuterium atoms (isotopologues) will have different masses and can be quantified.

High-resolution mass spectrometry (HRMS), particularly when coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), provides a powerful platform for determining isotopic purity. rsc.org Chromatography first separates the target compound from any chemical impurities, ensuring that the mass spectrum is clean. acs.org The HRMS then measures the relative abundances of the different isotopologues (e.g., d0, d1, d2, d3, d4). nih.govresearchgate.net After correcting for the natural abundance of other isotopes (like ¹³C), the isotopic enrichment can be calculated with high accuracy. researchgate.netalmacgroup.com Techniques such as electrospray ionization (ESI)-HRMS are valued for their speed, high sensitivity, and low sample consumption. nih.govresearchgate.net

Table 3: Analytical Methods for Isotopic Analysis

| Method | Primary Purpose | Principle | Advantages |

| ²H NMR | Deuterium Localization | Direct detection of deuterium nuclei and their chemical environment. | Unambiguous confirmation of label position. |

| ¹H NMR | Deuterium Localization | Observation of the disappearance of proton signals at deuterated sites. | Widely available, complements ²H NMR. |

| LC-MS / GC-MS | Isotopic Purity Determination | Chromatographic separation followed by mass analysis of isotopologues. | Quantifies isotopic distribution, separates from impurities. rsc.orgacs.org |

| HRMS | Isotopic Purity Determination | Precise mass measurement to resolve and quantify different isotopologues. | High accuracy and sensitivity, allows for precise purity calculations. nih.gov |

Quantitative Analytical Applications of R,s 1 Methyl 3 Nicotinoylpyrrolidone D4 As an Internal Standard

Development and Validation of LC-MS/MS Methods for Nicotinoylpyrrolidone Derivatives

The development of robust and reliable LC-MS/MS methods is crucial for the accurate quantification of nicotinoylpyrrolidone derivatives in various matrices. The use of a stable isotope-labeled internal standard like (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is considered the gold standard for compensating for analytical variability. chromatographyonline.comnih.gov

Optimization of Chromatographic Separation for Deuterated and Protio Analytes (Addressing Deuterium (B1214612) Chromatographic Effect)

Effective chromatographic separation of the target analyte (protio) from its deuterated internal standard is a critical step in method development. While SIL-IS are expected to have nearly identical chemical properties to the analyte, the substitution of hydrogen with deuterium can sometimes lead to a phenomenon known as the deuterium chromatographic effect or isotope effect. mdpi.com This effect can cause the deuterated compound to elute slightly earlier or later than the non-deuterated analyte. mdpi.comnih.gov

This separation occurs because deuterium atoms are slightly larger and can influence intermolecular interactions with the stationary phase of the chromatography column. mdpi.com In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their protio counterparts. scispace.com While complete co-elution is ideal for compensating for matrix effects at the exact same time point, a slight, consistent separation is often manageable. scispace.com The key is to ensure that both compounds elute in a region free from significant matrix interference and that the peak shapes are symmetrical and reproducible.

Optimization strategies involve adjusting several parameters:

Mobile Phase Composition: Modifying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer can alter the retention times and potentially minimize the separation between the analyte and the internal standard.

Column Chemistry: Testing different stationary phases (e.g., C18, C8, Phenyl-Hexyl) can identify a column that provides the best peak shape and resolution from matrix components while minimizing the isotope effect.

Temperature: Column temperature can influence retention times and the degree of separation between the isotopologues.

Gradient Elution: A carefully programmed gradient can ensure that both compounds elute within a narrow, reproducible time window.

Table 1: Illustrative Chromatographic Parameters

| Parameter | Condition |

| Column | Phenyl-Hexyl Column (2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | Start at 5% B, ramp to 80% B over 5 min, hold for 1 min, return to initial conditions |

| Analyte Retention Time | ~3.50 min |

| IS Retention Time | ~3.48 min |

Tandem Mass Spectrometry Parameters for Selective Detection and Quantification

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process creates a highly specific mass transition for both the analyte and its internal standard.

For (R,S)-1-Methyl-3-nicotinoylpyrrolidone and its d4-labeled standard, the precursor ion would typically be the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The optimization process involves infusing a standard solution of each compound into the mass spectrometer to determine the optimal parameters, such as collision energy and fragmentor voltage, that yield the most stable and intense product ion signal.

Table 2: Example MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| (R,S)-1-Methyl-3-nicotinoylpyrrolidone | 177.1 | 120.1 | 15 |

| This compound | 181.1 | 124.1 | 15 |

Note: The specific m/z values are hypothetical and would need to be determined experimentally.

Role of this compound in Ensuring Analytical Precision and Accuracy

The primary role of a SIL-IS is to correct for variations that can occur during sample preparation and analysis, thereby improving the precision and accuracy of the results. scispace.comnih.gov

Mitigation of Matrix Effects in Complex Biological and Chemical Matrices

Matrix effects are a significant challenge in LC-MS/MS analysis, especially with complex samples like plasma, urine, or environmental extracts. nih.govlongdom.org These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification. longdom.org

Because a SIL-IS like this compound has nearly identical physicochemical properties to the analyte, it experiences the same extraction inefficiencies, and, crucially, the same degree of ion suppression or enhancement. longdom.org The quantification is based on the ratio of the analyte peak area to the internal standard peak area. Since both are affected proportionally by the matrix, the ratio remains constant, effectively canceling out the variability caused by the matrix effect. longdom.orglcms.cz This ensures that the calculated concentration of the analyte is accurate regardless of the matrix variations between different samples. lcms.cz

Table 3: Illustrative Matrix Effect Evaluation

| Matrix | Analyte Area (in matrix) | Analyte Area (in solvent) | Matrix Effect (%) | Area Ratio (Analyte/IS) in Matrix |

| Plasma Lot 1 | 85,000 | 100,000 | 85 (Suppression) | 0.51 |

| Plasma Lot 2 | 65,000 | 100,000 | 65 (Suppression) | 0.50 |

| Urine Lot 1 | 115,000 | 100,000 | 115 (Enhancement) | 0.49 |

| Urine Lot 2 | 90,000 | 100,000 | 90 (Suppression) | 0.51 |

This table illustrates how the absolute analyte response can vary significantly due to matrix effects, while the ratio to the co-eluting internal standard remains stable, ensuring accurate quantification.

Calibration Strategies and Inter-laboratory Comparability

For accurate quantification, a calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression is typically applied to this data. nih.gov

The use of a SIL-IS is fundamental to establishing robust calibration strategies. It corrects for variability in sample injection volume and instrument response, leading to highly linear and reproducible calibration curves. nih.gov This robustness is essential for achieving good inter-laboratory comparability. When different laboratories analyze the same samples using the same method incorporating this compound, the internal standard helps to normalize for minor differences in instrumentation, sample handling, and matrix lots. This leads to more consistent and comparable results across different sites, which is critical for clinical trials, environmental monitoring, and regulatory submissions. researchgate.net

Table 4: Example Calibration Curve Data

| Analyte Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 2,150 | 205,400 | 0.010 |

| 5 | 10,800 | 201,100 | 0.054 |

| 20 | 44,100 | 210,500 | 0.210 |

| 50 | 105,200 | 203,800 | 0.516 |

| 100 | 212,500 | 208,900 | 1.017 |

| 250 | 520,100 | 206,200 | 2.522 |

| 500 | 1,035,000 | 204,300 | 5.066 |

Resulting Linear Equation: y = 0.0101x + 0.0012; R² = 0.9995

Mechanistic Investigations Utilizing Deuterium Isotope Effects with R,s 1 Methyl 3 Nicotinoylpyrrolidone D4

Primary Kinetic Isotope Effects in Reactions Involving (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically labeled atom is formed or broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org The magnitude of the PKIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), provides valuable information about the transition state of the C-H bond-breaking step.

The deuteration of the pyrrolidone ring in this compound allows for the investigation of reactions where a C-H bond on this ring is cleaved. If this cleavage is the slowest step of the reaction, a significant primary kinetic isotope effect will be observed. For instance, in an enzyme-catalyzed oxidation reaction, a large kH/kD value would indicate that the abstraction of a hydrogen atom from the pyrrolidone ring is the rate-limiting step.

Consider a hypothetical enzymatic oxidation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone by a flavin-dependent monoamine oxidase. The reaction rate can be measured for both the deuterated and non-deuterated substrates.

| Substrate | Rate Constant (s-1) | kH/kD |

|---|---|---|

| (R,S)-1-Methyl-3-nicotinoylpyrrolidone | kH = 0.54 | 6.8 |

| This compound | kD = 0.08 |

The observed kH/kD of 6.8 is a substantial primary kinetic isotope effect, strongly suggesting that the C-H bond cleavage is the rate-determining step in this enzymatic transformation. libretexts.org In contrast, if a subsequent step, such as product release, were rate-limiting, the isotope effect would be masked, and the observed kH/kD would be close to unity.

In some chemical reactions, particularly those involving the transfer of light particles like hydrogen, a phenomenon known as quantum mechanical tunneling can occur. bohrium.comwikipedia.org Tunneling allows a particle to pass through a potential energy barrier rather than going over it, leading to a faster reaction rate than predicted by classical transition state theory. bohrium.com The probability of tunneling is highly dependent on the mass of the particle, with lighter particles tunneling more readily.

Deuteration significantly reduces the probability of tunneling due to the increased mass of deuterium (B1214612) compared to protium. This can lead to unusually large primary kinetic isotope effects, often exceeding the semi-classical limit of approximately 7 at room temperature.

In a low-temperature study of a proton abstraction reaction from (R,S)-1-Methyl-3-nicotinoylpyrrolidone by a sterically hindered base, the following kinetic data might be observed:

| Temperature (K) | kH (s-1) | kD (s-1) | kH/kD |

|---|---|---|---|

| 298 | 1.2 x 10-3 | 1.5 x 10-4 | 8.0 |

| 273 | 2.5 x 10-4 | 1.8 x 10-5 | 13.9 |

| 253 | 5.1 x 10-5 | 2.0 x 10-6 | 25.5 |

The observation of a large kH/kD value that increases significantly as the temperature is lowered is a strong indicator of quantum mechanical tunneling. The greater mass of deuterium makes tunneling a much less favorable process for this compound, resulting in a much slower reaction rate compared to its non-deuterated counterpart at low temperatures.

Secondary Kinetic Isotope Effects and Conformational Analysis

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than PKIEs but provide valuable information about changes in the steric and electronic environment of the isotopically labeled position during the reaction.

Alpha-secondary kinetic isotope effects are observed when the isotope is on the alpha-carbon to the reaction center. These effects are sensitive to changes in the hybridization of the alpha-carbon. A change from sp3 to sp2 hybridization during the transition state typically results in a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1).

For example, in a nucleophilic substitution reaction at a carbon adjacent to the deuterated pyrrolidone ring of this compound, the magnitude of the SKIE can help distinguish between SN1 and SN2 mechanisms.

| Proposed Mechanism | Expected Hybridization Change at Cα | Typical kH/kD | Observed kH/kD |

|---|---|---|---|

| SN1 | sp3 → sp2 | 1.10 - 1.25 | 1.18 |

| SN2 | sp3 → sp3 (trigonal bipyramidal) | 0.95 - 1.05 |

The observed kH/kD of 1.18 suggests a significant loosening of the Cα-H bonds in the transition state, consistent with a change from sp3 to sp2 hybridization. This finding would support an SN1-like mechanism where a carbocation intermediate is formed.

Binding Isotope Effects in Ligand-Macromolecule Interactions

Binding isotope effects (BIEs) are equilibrium isotope effects that can provide information about the changes in the vibrational environment of a ligand upon binding to a macromolecule, such as a protein or a nucleic acid. These effects are typically small and require highly sensitive analytical techniques for their measurement.

When a molecule like (R,S)-1-Methyl-3-nicotinoylpyrrolidone binds to a receptor, the C-H bonds may become more or less constrained, leading to changes in their vibrational frequencies. If the C-D bonds in this compound become stiffer and more constrained upon binding, an inverse BIE (KD/KH > 1) will be observed, meaning the deuterated compound binds more tightly. Conversely, if the C-D bonds become looser, a normal BIE (KD/KH < 1) will be observed.

| Ligand | Dissociation Constant (Kd, nM) | Binding Isotope Effect (Kd,H/Kd,D) |

|---|---|---|

| (R,S)-1-Methyl-3-nicotinoylpyrrolidone | 15.2 | 0.92 |

| This compound | 14.0 |

The observed binding isotope effect of 0.92 indicates that the deuterated ligand binds slightly more tightly than the non-deuterated ligand. This inverse BIE suggests that upon binding to the nicotinic acetylcholine receptor, the C-D bonds in the pyrrolidone ring experience an increase in their vibrational force constants, indicating a more constrained environment within the binding pocket.

Magnetic Isotope Effects in Radical Pair Mechanisms

The study of reaction mechanisms involving radical intermediates has been significantly advanced by the analysis of magnetic field and isotope effects. wikipedia.orgwikipedia.org The radical pair mechanism provides a theoretical framework for understanding how external magnetic fields and the magnetic properties of atomic nuclei can influence the rates and product yields of chemical reactions that proceed through radical pair intermediates. wikipedia.orgnih.gov This phenomenon, known as the magnetic isotope effect (MIE), is distinct from the more common mass-dependent kinetic isotope effect, as it arises from the spin properties of isotopes rather than their mass differences. wikipedia.orgfrontiersin.org

At the core of the radical pair mechanism is the formation of a pair of radicals, each with an unpaired electron. wikipedia.orgd-nb.info These electron spins are correlated and the pair can exist in either a singlet state (with antiparallel spins) or a triplet state (with parallel spins). wikipedia.orgarxiv.org The interconversion between these spin states, known as intersystem crossing (ISC), is a critical step. The rate of this singlet-triplet oscillation is influenced by several factors, including the strength of an external magnetic field and, crucially, the internal magnetic fields generated by the magnetic nuclei within the radical molecules themselves. aip.orgarxiv.org This interaction between the electron spins and nuclear spins is termed hyperfine coupling. frontiersin.orgwikipedia.org

The substitution of hydrogen (¹H, a proton) with its isotope deuterium (²H, D) provides a powerful tool for probing these mechanisms. A proton has a nuclear spin (I) of 1/2, while a deuteron (B1233211) has a nuclear spin of 1. wikipedia.org This difference in nuclear spin, along with a significantly smaller magnetic moment for deuterium compared to a proton, leads to a weaker hyperfine coupling constant for deuterium. sjsu.eduaps.orgillinois.edu Consequently, the rate of singlet-triplet interconversion in a radical pair can be altered by isotopic substitution at a position involved in hyperfine coupling.

In the context of this compound, the four deuterium atoms on the pyrrolidone ring would significantly modify the hyperfine interactions compared to the non-deuterated isotopologue. If a metabolic or chemical process were to generate a radical intermediate from this molecule, the deuterated version would exhibit a different rate of intersystem crossing. This alteration can directly impact the subsequent reaction pathway. For instance, if a reaction product is formed exclusively from the singlet state, a change in the singlet-triplet mixing rate will change the yield of that product. d-nb.info

Detailed research into the magnetic isotope effect using this compound would involve generating a radical pair and observing how the product distribution or reaction kinetics change in comparison to the non-deuterated compound, often under varying magnetic field strengths. While specific experimental data for this compound is not available in the public domain, a hypothetical study could yield results illustrating the principle.

For example, one could measure the recombination yield of a radical pair derived from the compound. The recombination to a diamagnetic product is typically only possible from the singlet state. The weaker hyperfine coupling in the deuterated radical would slow the triplet-to-singlet conversion, thus decreasing the recombination yield from an initial triplet pair.

Hypothetical Data: Magnetic Isotope Effect on Radical Pair Recombination Yield

The following table is for illustrative purposes only and represents the type of data that might be obtained from an experiment investigating the magnetic isotope effect. The values are not based on actual experimental results.

| Compound | Magnetic Field (mT) | Recombination Yield (%) |

| (R,S)-1-Methyl-3-nicotinoylpyrrolidone | 0 | 25.2 |

| This compound | 0 | 22.8 |

| (R,S)-1-Methyl-3-nicotinoylpyrrolidone | 50 | 18.5 |

| This compound | 50 | 17.1 |

This hypothetical data illustrates that the deuterated compound consistently shows a lower recombination yield, reflecting a slower intersystem crossing from the triplet to the product-forming singlet state. Furthermore, an external magnetic field also reduces the yield for both compounds, a known phenomenon in many radical pair systems, but the isotopic difference persists. wikipedia.org Such studies, by comparing the behavior of specifically deuterated compounds like this compound with their hydrogen-containing counterparts, provide invaluable insights into the intricate spin dynamics that govern radical-mediated reaction pathways. nih.govfrontiersin.org

Research on the Metabolic Fate of Nicotinoylpyrrolidone Derivatives Using Deuterium Labeling

In Vitro Metabolism Studies with (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

In vitro metabolism studies using cellular and subcellular systems, such as liver microsomes and hepatocytes, are fundamental in early drug discovery. They provide initial insights into the metabolic pathways and stability of a compound. The use of this compound allows for precise tracking and characterization of its metabolic processes.

The biotransformation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone is mediated by several key Phase I metabolic enzymes.

Cytochrome P450 (CYP450): The CYP450 superfamily of enzymes, primarily located in the liver, is a major contributor to the metabolism of a vast number of xenobiotics. nih.gov For a compound like 1-Methyl-3-nicotinoylpyrrolidone, CYP450 enzymes are expected to be involved in oxidative reactions. One prominent pathway is the N-demethylation of the pyrrolidone ring, removing the methyl group. nih.gov Additionally, CYPs can catalyze hydroxylation reactions, although the deuteration on the pyridine (B92270) ring may influence the preferred site of such modifications. mdpi.com

Aldehyde Oxidase (AOX): Aldehyde oxidase is a cytosolic enzyme known for its role in metabolizing nitrogen-containing heterocyclic compounds. cambridgemedchemconsulting.comresearchgate.net The nicotinoyl moiety of the molecule, being a pyridine derivative, is a potential substrate for AOX. nih.gov This enzyme typically catalyzes the oxidation of carbon atoms adjacent to the ring nitrogen, which would lead to the formation of pyridone metabolites. nih.gov The presence of deuterium (B1214612) at these positions is expected to significantly impact the rate of AOX-mediated metabolism.

Monoamine Oxidase (MAO): MAO enzymes are responsible for the oxidative deamination of monoamines. frontiersin.org While the parent compound is not a classic substrate, MAO could potentially play a role in its metabolism, possibly following initial biotransformation by other enzymes. nih.gov For instance, metabolites resulting from other pathways could become substrates for MAO. researchgate.net

Isotopic tracing is a powerful technique that leverages the mass difference introduced by deuterium atoms to identify metabolites. nih.govnih.gov When this compound is incubated in an in vitro system, its metabolites retain the deuterium label, creating a characteristic isotopic pattern that can be readily detected by mass spectrometry (MS). researchgate.net

The process typically involves liquid chromatography-mass spectrometry (LC-MS) analysis. The parent compound and its metabolites are separated chromatographically and then ionized for MS detection. The deuterium-labeled metabolites appear as distinct peaks with a mass shift corresponding to the number of deuterium atoms they contain. By comparing the mass spectra of samples incubated with the deuterated compound versus the non-deuterated compound, researchers can unequivocally identify drug-related material.

Further structural information is obtained using tandem mass spectrometry (MS/MS). nih.gov In this technique, the identified metabolite ions are isolated and fragmented, and the resulting fragmentation pattern provides clues to its chemical structure, allowing for the precise localization of the metabolic modification. nih.gov

Table 1: Potential Metabolites of this compound Identified via Isotopic Tracing

| Potential Metabolite | Metabolic Reaction | Enzyme Family | Expected Mass Shift from Protio Form |

|---|---|---|---|

| (R,S)-1-Methyl-3-(2-oxo-1,2-dihydropyridine-5-carbonyl)pyrrolidin-2-one-d3 | Oxidation of Pyridine Ring | Aldehyde Oxidase (AOX) | +3 Da |

| (R,S)-3-Nicotinoylpyrrolidin-2-one-d4 | N-demethylation | Cytochrome P450 (CYP) | +4 Da |

| (R,S)-1-Methyl-3-(1-oxido-pyridin-1-ium-3-ylcarbonyl)pyrrolidin-2-one-d4 | Pyridine N-oxidation | Cytochrome P450 (CYP) | +4 Da |

| Hydroxylated-(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 | Hydroxylation of Pyrrolidone Ring | Cytochrome P450 (CYP) | +4 Da |

This table is illustrative and based on common metabolic pathways for similar chemical structures.

Deuteration at a site of metabolism can significantly enhance a compound's metabolic stability due to the kinetic isotope effect (KIE). nih.gov A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, metabolic reactions that involve the cleavage of a C-D bond proceed at a slower rate. nih.gov

For this compound, the deuterium atoms are strategically placed on the pyridine ring, a likely site for AOX-mediated oxidation. This deuteration is expected to slow down the rate of its metabolism compared to the non-deuterated (protio) version. mdpi.com In vitro experiments using liver microsomes or hepatocytes would likely demonstrate a longer half-life and lower intrinsic clearance for the deuterated analogue. researchgate.net

Table 2: Illustrative Comparison of In Vitro Metabolic Stability

| Parameter | (R,S)-1-Methyl-3-nicotinoylpyrrolidone (Protio) | This compound | Expected Outcome |

|---|---|---|---|

| In Vitro Half-life (t½) in Human Liver Microsomes | Shorter | Longer | Increased stability with deuteration |

| Intrinsic Clearance (CLint) | Higher | Lower | Slower metabolism with deuteration |

This table represents expected outcomes based on the kinetic isotope effect.

Preclinical Pharmacokinetic Studies in Animal Models Utilizing Deuterated Analogues

Following in vitro assessment, preclinical studies in animal models are conducted to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. Using deuterated analogues like this compound is highly advantageous for these studies.

The use of a stable isotope-labeled compound allows for accurate quantification of the drug and its metabolites in various biological matrices such as plasma, urine, feces, and different tissues. nih.govresearchgate.net This "isotope tracing" approach provides a clear picture of the compound's journey through the body.

Absorption: After administration to an animal model (e.g., rat or mouse), blood samples are collected over time to determine the rate and extent of absorption into the systemic circulation.

Distribution: The analysis of different tissues reveals where the compound and its metabolites accumulate, providing insights into potential sites of action or toxicity.

A key application of deuterated compounds in research is to directly compare their pharmacokinetic profiles with their non-deuterated counterparts. nih.gov Due to the anticipated increase in metabolic stability from the kinetic isotope effect, this compound is expected to exhibit an altered pharmacokinetic profile compared to the protio form. nih.govnih.gov

When administered to animal models, the deuterated version would likely result in:

Higher maximum plasma concentration (Cmax): A slower rate of first-pass metabolism can lead to more of the drug reaching systemic circulation.

Longer elimination half-life (t½): The reduced rate of metabolism extends the time it takes for the body to eliminate half of the compound.

These comparative studies are crucial for understanding how modifications to metabolic "hotspots" can be used to optimize the pharmacokinetic properties of a potential therapeutic agent.

Table 3: Expected Comparative Pharmacokinetic Parameters in an Animal Model

| Pharmacokinetic Parameter | (R,S)-1-Methyl-3-nicotinoylpyrrolidone (Protio) | This compound |

|---|---|---|

| Area Under the Curve (AUC) | Lower | Higher |

| Maximum Plasma Concentration (Cmax) | Lower | Higher |

| Elimination Half-life (t½) | Shorter | Longer |

| Clearance (CL) | Higher | Lower |

This table illustrates the anticipated pharmacokinetic differences based on enhanced metabolic stability of the deuterated compound.

Emerging Research Paradigms and Advanced Applications of R,s 1 Methyl 3 Nicotinoylpyrrolidone D4

Deuterium (B1214612) Metabolic Imaging (DMI) for Investigating Biochemical Pathways

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that allows for the three-dimensional mapping of metabolic pathways in vivo. researchgate.netnih.gov This method utilizes deuterium-labeled substrates to trace their metabolic fate, offering a powerful tool to study dynamic biochemical processes within living organisms. nih.govnih.gov The low natural abundance of deuterium (approximately 0.015%) ensures that the signal from the administered labeled compound is highly specific and background-free. nih.gov

Non-Invasive Tracing of Metabolic Flux in Biological Systems

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is an ideal candidate for DMI studies to non-invasively trace metabolic flux. Following administration, the deuterated compound would be metabolized, and the deuterium label would be incorporated into various downstream metabolites. By detecting the unique magnetic resonance signals of these deuterated metabolites, researchers can map their spatial distribution and temporal dynamics within tissues and organs. nih.govnih.gov This approach would provide invaluable insights into the pharmacokinetics and pharmacodynamics of nicotinic compounds and their metabolic products.

For instance, DMI could be employed to monitor the conversion of this compound to its demethylated or hydroxylated derivatives in the brain or liver. This would allow for a detailed investigation of the enzymatic pathways involved, such as those mediated by cytochrome P450 enzymes. The ability to visualize these metabolic transformations in real-time and in a spatially resolved manner would significantly enhance our understanding of how these compounds are processed in both healthy and diseased states. mdpi.com

Role in Proteomic and Metabolomic Research

Stable isotope labeling is a cornerstone of modern proteomic and metabolomic research, enabling the accurate quantification of proteins and metabolites in complex biological samples. nih.govnih.gov The introduction of a known mass shift by the deuterium label in this compound facilitates its use as an internal standard for mass spectrometry-based analyses.

Quantitative Proteomics and Metabolomics Using Stable Isotope Labeling

In quantitative proteomics, this compound could be utilized in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or similar approaches where a deuterated precursor is used to label proteins. nih.gov However, a more direct application is its use as an internal standard for targeted quantification of the non-deuterated form of the compound and its metabolites in biological fluids. By adding a known amount of the deuterated standard to a sample, the absolute concentration of the endogenous, non-labeled analyte can be determined with high precision and accuracy. isotope.com

In metabolomics, this compound can serve as a tracer to follow the metabolic fate of the nicotinoylpyrrolidone moiety. nih.gov By analyzing samples at different time points after administration of the deuterated compound, researchers can identify and quantify the various metabolites produced. This allows for the elucidation of metabolic networks and the identification of biomarkers associated with specific physiological or pathological conditions.

| Application Area | Technique | Role of this compound | Expected Outcome |

| Proteomics | Mass Spectrometry | Internal Standard | Accurate quantification of target proteins. |

| Metabolomics | Mass Spectrometry | Metabolic Tracer & Internal Standard | Identification and quantification of metabolites; Elucidation of metabolic pathways. |

Theoretical and Computational Studies of Deuteration Effects

Molecular Dynamics Simulations Accounting for Isotopic Composition

Molecular dynamics (MD) simulations that account for the isotopic composition of this compound can provide detailed insights into how deuteration affects its conformational dynamics, interactions with biological macromolecules, and solvation properties. mdpi.com By modeling the behavior of both the deuterated and non-deuterated forms of the compound, researchers can predict differences in their binding energies to target receptors, such as nicotinic acetylcholine (B1216132) receptors.

These simulations can also help to rationalize experimentally observed differences in metabolic stability. For example, if the deuterium atoms are placed at a site of metabolic oxidation, the stronger carbon-deuterium bond can slow down the rate of metabolism, leading to a longer biological half-life. nih.gov Computational studies can quantify the energetic barriers for these reactions and thus predict the magnitude of the KIE.

| Computational Method | Parameter Studied | Predicted Effect of Deuteration |

| Molecular Dynamics | Receptor Binding Affinity | Altered binding kinetics and thermodynamics. |

| Quantum Mechanics | Metabolic Reaction Barriers | Increased activation energy for C-D bond cleavage, leading to slower metabolism. |

Future Directions in Deuterium-Enabled Chemical Biology

The applications of deuterated compounds like this compound are continually expanding, driven by advances in analytical technologies and a deeper understanding of isotope effects. europa.eueuropa.eunih.gov Future research is likely to focus on several key areas. The development of new DMI pulse sequences and hardware will improve the sensitivity and resolution of metabolic imaging, enabling the visualization of metabolic processes at the cellular level. mdpi.com

Furthermore, the concept of "deuterium-enabled chiral switching" could be explored, where deuteration is used to stabilize a specific stereoisomer of a chiral drug, potentially leading to improved therapeutic profiles. digitellinc.com In the context of this compound, selective deuteration of one enantiomer could be investigated to understand its specific biological activities.

The integration of multi-omics data, including genomics, proteomics, and metabolomics, with data from DMI studies will provide a more holistic understanding of biological systems. Deuterated probes will continue to be invaluable tools in these systems-level investigations, helping to unravel the complex interplay between genes, proteins, and metabolites in health and disease.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 with high isotopic purity?

- Methodological Answer : Synthesis requires deuterium incorporation at specific positions, typically via catalytic deuteration or deuterated reagent substitution. Key steps include:

- Deuterium Source Selection : Use deuterated solvents (e.g., D₂O) or deuterium gas for hydrogen-deuterium exchange.

- Reaction Monitoring : Employ LC-MS to track deuterium incorporation efficiency and isotopic purity (>98% recommended).

- Purification : Use preparative HPLC with deuterium-stable columns to avoid isotopic scrambling .

Q. How is this compound characterized in pharmacokinetic studies?

- Methodological Answer : As a deuterated internal standard, it is used to normalize LC-MS/MS data. Key parameters:

- Calibration Curves : Prepare using serial dilutions of the non-deuterated analog (1–1000 ng/mL range).

- Matrix Effects : Validate recovery rates in biological matrices (e.g., plasma, tissue homogenates) via spike-and-recovery assays.

- Retention Time Stability : Ensure chromatographic separation from endogenous compounds by optimizing mobile phase pH and gradient .

Q. What analytical techniques are prioritized for confirming the stereochemical integrity of the (R,S) configuration?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases.

- Optical Rotation : Compare experimental [α]D values against literature data for racemic mixtures.

- X-ray Crystallography (if crystalline): Resolve absolute configuration but requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium content between synthetic batches?

- Methodological Answer : Contradictions often arise from incomplete deuteration or isotopic exchange during storage. Mitigation strategies:

- Reaction Optimization : Adjust catalyst loading (e.g., Pd/C) and reaction time to maximize H/D exchange.

- Stability Testing : Store samples in inert atmospheres (argon) at -20°C to minimize back-exchange.

- Data Reconciliation : Cross-validate HRMS and NMR results; use statistical tools (e.g., ANOVA) to identify batch-specific outliers .

Q. What experimental design principles apply when using this compound in metabolic pathway tracing?

- Methodological Answer : Follow the PICO framework (Population: cell lines; Intervention: deuterated tracer; Comparison: non-deuterated controls; Outcome: metabolite flux rates):

- Dose Optimization : Conduct pilot studies to determine non-toxic, detectable tracer concentrations.

- Time-Course Sampling : Collect samples at intervals (0–24 hrs) to capture dynamic metabolic shifts.

- Data Normalization : Use stable isotope-resolved metabolomics (SIRM) to correct for natural abundance deuterium .

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer : Contradictions may stem from assay sensitivity or buffer composition. Systematic approaches:

- pH-Rate Profiling : Conduct stability studies across pH 2–10 (simulated gastric to intestinal conditions).

- Degradation Product Analysis : Use LC-HRMS to identify hydrolysis byproducts (e.g., nicotinoyl acid derivatives).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Methodological Frameworks for Rigorous Inquiry

- FINER Criteria : Evaluate feasibility (e.g., synthetic scalability), novelty (e.g., deuterium tracing applications), and relevance (e.g., metabolic disease models) when designing studies .

- Common Pitfalls : Avoid underpowered sample sizes in tracer studies or overreliance on single analytical techniques (e.g., NMR without MS validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.